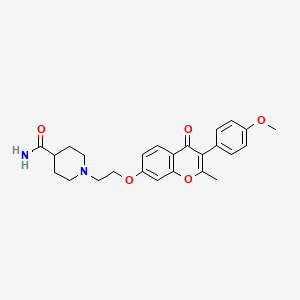

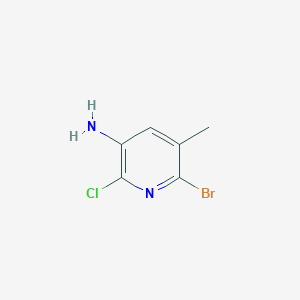

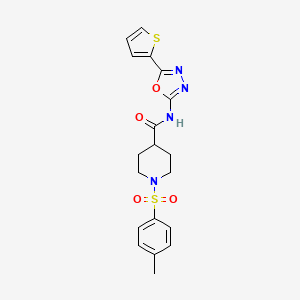

6-Bromo-2-chloro-5-methylpyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives similar to 6-Bromo-2-chloro-5-methylpyridin-3-amine often involves multiple steps, including diazotization, bromination, oxidation, chlorination, amination, and Hofmann degradation. These processes require careful control of reaction conditions to optimize yields. For instance, the synthesis of 2-Amino-6-bromopyridine derivatives, which share a part of the structure with the compound of interest, achieves a total yield of 34.6% through such a complex sequence, indicating the challenging nature of synthesizing these compounds (Xu Liang, 2010).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as IR spectroscopy and 1H NMR spectroscopy, which provide detailed information on the arrangement of atoms and the presence of specific functional groups. These techniques are essential for confirming the identity and purity of synthesized compounds.

Chemical Reactions and Properties

Chemoselective amination reactions are pivotal for introducing amine groups into halogenated pyridines, demonstrating the reactivity and functional group tolerance of these compounds. For example, the selective amination of 5-bromo-2-chloro-3-fluoropyridine under catalytic conditions highlights the ability to target specific halogens for substitution, revealing insights into the reactivity patterns of such molecules (Bryan W. Stroup et al., 2007).

Applications De Recherche Scientifique

Chemoselective Amination

- A study by Ji et al. (2003) demonstrates the chemoselective amination of polyhalopyridines, including compounds similar to 6-Bromo-2-chloro-5-methylpyridin-3-amine, using a palladium-Xantphos complex. This process achieves high yields and chemoselectivity, which is significant for the synthesis of pyridine derivatives used in various chemical and pharmaceutical applications (Ji, Li, & Bunnelle, 2003).

Regioselective Reaction Studies

- Doulah et al. (2014) explored the regioselective reaction of a compound structurally related to 6-Bromo-2-chloro-5-methylpyridin-3-amine with ammonia. The study focused on understanding the preferential formation of certain derivatives, which is crucial for designing specific reactions in synthetic chemistry (Doulah et al., 2014).

Chemoselective Functionalization

- Stroup et al. (2007) discussed the chemoselective functionalization of a compound closely related to 6-Bromo-2-chloro-5-methylpyridin-3-amine. This research is important for selective synthesis processes in medicinal chemistry and highlights the potential for developing novel synthetic pathways (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Ring Transformations in Heterocyclic Chemistry

- Hertog et al. (2010) investigated the ring transformations in reactions involving heterocyclic compounds like 6-Bromo-2-chloro-5-methylpyridin-3-amine. This research contributes to the broader understanding of reaction mechanisms and transformations in heterocyclic chemistry, which is pivotal in the development of new pharmaceuticals and materials (Hertog, Plas, Pieterse, & Streef, 2010).

Synthesis of Novel Pyridine-Based Derivatives

- Ahmad et al. (2017) conducted a study on the synthesis of novel pyridine-based derivatives, starting from compounds like 6-Bromo-2-chloro-5-methylpyridin-3-amine. This type of research is significant in discovering new biologically active compounds and materials (Ahmad et al., 2017).

Mécanisme D'action

Target of Action

Similar compounds are often used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds . This suggests that 6-Bromo-2-chloro-5-methylpyridin-3-amine may interact with organoboron reagents and palladium (II) complexes .

Mode of Action

The mode of action of 6-Bromo-2-chloro-5-methylpyridin-3-amine is likely related to its potential role in Suzuki–Miyaura coupling reactions . In these reactions, the compound may undergo transmetalation, a process where it transfers a formally nucleophilic organic group from boron to palladium .

Biochemical Pathways

Given its potential role in suzuki–miyaura coupling reactions, it may influence pathways involving carbon-carbon bond formation .

Result of Action

Given its potential role in Suzuki–Miyaura coupling reactions, it may contribute to the formation of new carbon-carbon bonds .

Propriétés

IUPAC Name |

6-bromo-2-chloro-5-methylpyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c1-3-2-4(9)6(8)10-5(3)7/h2H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPAFSVTDVRIEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1Br)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,8-dichloro-1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2482247.png)

![3-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2482251.png)

![6-methoxy-3-phenyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B2482253.png)

![(Z)-3-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-2-cyano-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2482254.png)

![4-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2482260.png)

![Diethyl 5-amino-3-(4-pyridinyl)[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate](/img/structure/B2482261.png)